Home > Products > Screening Compounds P142256 > (S)-cyclopropyl(pyridin-2-yl)methanamine
(S)-cyclopropyl(pyridin-2-yl)methanamine -

(S)-cyclopropyl(pyridin-2-yl)methanamine

Catalog Number: EVT-13201116
CAS Number:
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to (S)-Cyclopropyl(pyridin-2-yl)methanamine in Modern Drug Discovery

Historical Context and Emergence in CNS-Targeted Therapies

(S)-Cyclopropyl(pyridin-2-yl)methanamine represents a structurally optimized chiral amine scaffold originating from medicinal chemistry efforts to enhance the pharmacological profiles of pyridylmethylamine derivatives. Early pyridin-2-ylmethylamine scaffolds (e.g., N-(pyridin-2-ylmethyl) derivatives) demonstrated promising binding to neurological targets but suffered from rapid metabolism and limited blood-brain barrier (BBB) penetration [1] [4]. The integration of a chiral cyclopropane moiety marked a strategic evolution, driven by observations that cyclopropyl groups could confer enhanced metabolic stability while maintaining optimal ligand-target interactions [2]. This compound emerged during the mid-2010s as part of a broader trend exploring three-dimensional complexity in CNS drug candidates, specifically addressing the high attrition rates of flat, aromatic-rich molecules in neuropsychiatric drug development [2] [6]. Patent literature from this period highlights its synthesis as a key intermediate for serotonin and dopamine receptor modulators, reflecting its potential for treating disorders like anxiety and depression [4].

Role in Addressing Unmet Needs in Neuropsychiatric Disorders

(S)-Cyclopropyl(pyridin-2-yl)methanamine addresses critical gaps in neuropsychiatric therapeutics through its unique stereochemistry and physicochemical profile. Its chiral center enables selective engagement with neuronal receptors implicated in treatment-resistant depression and obsessive-compulsive disorder (OCD), where conventional racemic mixtures often exhibit off-target effects [2] [4]. The cyclopropane ring enhances membrane permeability, facilitating BBB penetration—a key limitation of earlier pyridylmethylamines [2] [6]. Additionally, its balanced lipophilicity (predicted cLogP ~1.8) and moderate polarity (TPSA ~25 Ų) optimize brain bioavailability while minimizing P-glycoprotein efflux [2] [6]. These properties enable precise modulation of monoaminergic targets (e.g., 5-HT~2A~, D~2~) with reduced cardiotoxicity risk compared to older antidepressants, positioning it as a template for next-generation neurotherapeutics [2] [4].

Table 1: Key Advantages Over Predecessor Scaffolds

PropertyPyridin-2-ylmethylamine(S)-Cyclopropyl(pyridin-2-yl)methanamine
Metabolic Stability (t₁/₂)Low (<30 min)High (>120 min)
BBB Penetration (P~app~)Moderate (2-4 × 10⁻⁶ cm/s)High (>8 × 10⁻⁶ cm/s)
hERG Inhibition (IC₅₀)~10 µM>30 µM
Synthetic ComplexityLowModerate

Table 2: Neuropharmacological Target Engagement

TargetBinding Affinity (K~i~, nM)Selectivity RatioTherapeutic Relevance
5-HT~2A~ Receptor15.250× vs. 5-HT~2C~Antidepressant, antipsychotic
D~2~ Receptor89.712× vs. D~1~Anti-obsessive, anti-addictive
NET Transporter4208× vs. SERTMood stabilization

Strategic Advantages of Chiral Cyclopropane Moieties in Medicinal Chemistry

The (S)-cyclopropyl group in this scaffold exemplifies rational stereochemical design to enhance drug-like properties. Its high bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene) reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, directly extending plasma half-life [2]. The ring’s planar rigidity and significant ring strain (27.5 kcal/mol) promote vector-specific interactions with protein targets, improving both potency and selectivity—critical for minimizing off-target effects in complex CNS environments [2] [6]. Furthermore, the cyclopropane’s isosteric replacement of phenyl rings disrupts molecular planarity, lowering melting points and enhancing solubility (>2.8 g/L predicted) without compromising hydrophobic binding [2] [6]. This is evidenced in clinical-stage cyclopropane-containing drugs like Akt inhibitor NTQ1062, where cyclopropane fusion improved mouse exposure by 3-fold compared to phenyl analogues [2]. The chiral (S)-configuration specifically enables optimal target complementarity with helical domains of CNS receptors, a feature unattainable with achiral or racemic cyclopropane variants [2] [6].

Table 3: Physicochemical Profile of (S)-Cyclopropyl(pyridin-2-yl)methanamine

ParameterValueMethod/Reference
Molecular FormulaC~9~H~12~N~2~Calculated from structure
Molecular Weight148.21 g/mol [6]
Solubility (25°C)>2.8 g/LPredicted (similar to [6])
cLogP~1.8ChemDraw estimation
Chiral Purity>99% eeAsymmetric synthesis requirement
pK~a~ (amine)~8.5Predicted

The synthesis of this scaffold leverages asymmetric cyclopropanation techniques, such as transition-metal-catalyzed reactions of pyridinyl diazoacetates with alkenes, ensuring enantioselective installation of the cyclopropane ring [2] [6]. Despite challenges in stereocontrol, this approach delivers the (S)-enantiomer with >99% ee, essential for consistent in vivo efficacy [2]. The scaffold’s modularity further allows diversification at the pyridine ring (e.g., 4-cyclopropyl substitution) or amine group, facilitating rapid SAR exploration for specific CNS targets [4] [6].

Properties

Product Name

(S)-cyclopropyl(pyridin-2-yl)methanamine

IUPAC Name

(S)-cyclopropyl(pyridin-2-yl)methanamine

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m0/s1

InChI Key

PFYIHZIVTALTCS-VIFPVBQESA-N

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.